molecular formula C14H13N3O3 B7889475 N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide CAS No. 1201080-09-2

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Cat. No.: B7889475
CAS No.: 1201080-09-2
M. Wt: 271.27 g/mol
InChI Key: OVURAHRGGCJNEB-UHFFFAOYSA-N
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Description

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide: is an organic compound with the molecular formula C14H13N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white to pale yellow solid appearance and its solubility in ethanol, dimethyl sulfoxide, and dichloromethane, while it has low solubility in water .

Preparation Methods

The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide involves multiple steps. A common synthetic route starts with quinoline as the starting material. . The industrial production methods are complex and involve precise reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide can be compared with other similar compounds, such as:

  • N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
  • 3-Cyano-7-ethoxy-4-hydroxy-6-(acetylaMino)quinoline
  • Neratinib Impurity 18

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-3-20-13-5-11-10(4-12(13)17-8(2)18)14(19)9(6-15)7-16-11/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVURAHRGGCJNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466621
Record name N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201080-09-2, 848133-75-5
Record name N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201080092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-CYANO-7-ETHOXY-1,4-DIHYDRO-4-OXOQUINOLIN-6-IL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9QP8N7N8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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